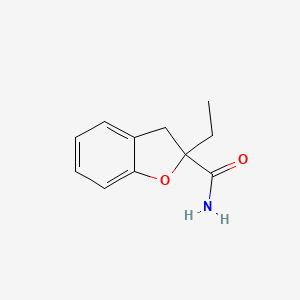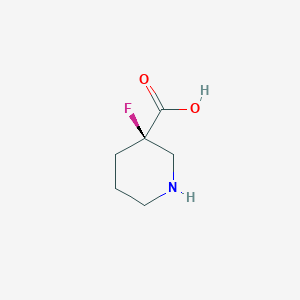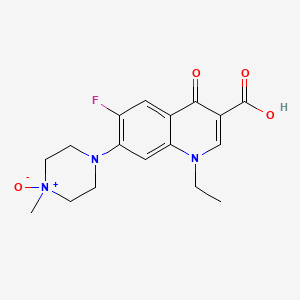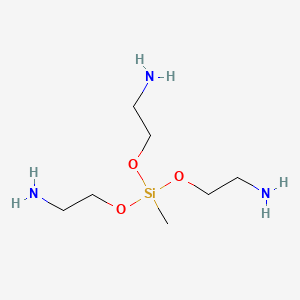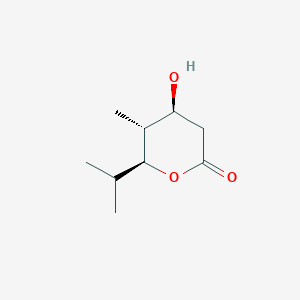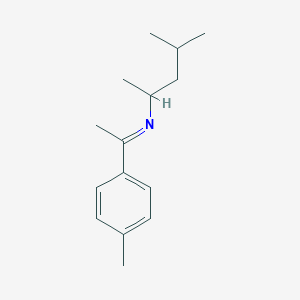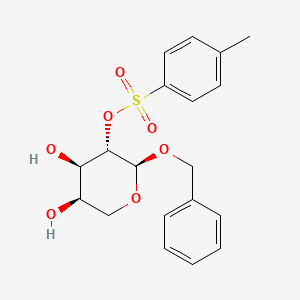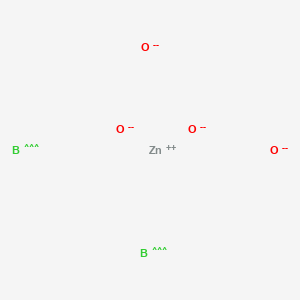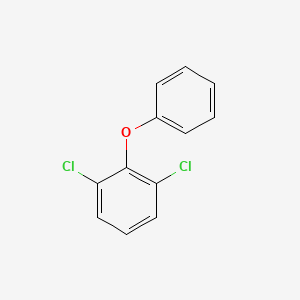![molecular formula C21H18O4 B13815880 4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one consists of a benzopyran core fused with a furan ring and a phenylbutoxy side chain, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, including ring formation, alkylation, and condensation reactionsThe phenylbutoxy side chain is then attached using Friedel-Crafts alkylation or similar techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control. For example, the use of a catalyst like P-W 2 C@NC and solvents like DMF can enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated products .
Aplicaciones Científicas De Investigación
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzopyran derivatives such as:
4-Hydroxy-2H-1-benzopyran-2-one: Known for its anticoagulant properties.
Benzopyran-4-one derivatives from Ganoderma applanatum: Known for their biological activities.
Psora 4: A potent inhibitor of the voltage-gated potassium channel Kv1.3.
Uniqueness
What sets 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one apart is its unique combination of a benzopyran core, furan ring, and phenylbutoxy side chain.
Propiedades
Fórmula molecular |
C21H18O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-(4-phenylbutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O4/c22-21-14-19(23-10-5-4-8-15-6-2-1-3-7-15)17-12-16-9-11-24-18(16)13-20(17)25-21/h1-3,6-7,9,11-14H,4-5,8,10H2 |
Clave InChI |
FNGFXWXIAKNNRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


